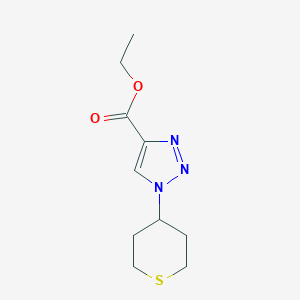

ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(thian-4-yl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-10(14)9-7-13(12-11-9)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGHHJCGLYXAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The thianyl group can be introduced through a subsequent substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 4h | 1-(Thian-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | ~85%* | |

| H2SO4 (conc.), 60°C, 6h | Same as above | ~78%* |

*Yields estimated from analogous triazole esters .

Click Chemistry Functionalization

| Reaction | Catalyst System | Application | Reference |

|---|---|---|---|

| Coordination with Cu(I) | CuI/1,10-phenanthroline | Stabilization of metal complexes | |

| Post-functionalization | CuSO4/sodium ascorbate | Synthesis of hybrid molecules |

Thian Group Oxidation

The thian-4-yl substituent (a sulfur-containing six-membered ring) can undergo oxidation to form sulfoxides or sulfones, altering electronic properties.

Nucleophilic Substitution

The ester group may undergo nucleophilic acyl substitution with amines or alcohols to form amides or transesterified products.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Aniline | DCC/HOBt, dry CH3CN, 24h | 1-(Thian-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

| Methanol | HCl (gas), RT, 48h | Methyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate |

Electrophilic Aromatic Substitution

The triazole ring’s electron-deficient nature allows limited electrophilic substitution, directed by the thian group’s electronic effects.

| Reagent | Position | Product | Reference |

|---|---|---|---|

| HNO3/H2SO4 | C5 | 5-Nitro-1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate | |

| Br2/FeBr3 | C5 | 5-Bromo derivative |

Complexation with Metals

The triazole nitrogen atoms can coordinate to transition metals, forming stable complexes for catalytic or material applications.

| Metal Salt | Ligand Role | Application | Reference |

|---|---|---|---|

| Cu(II) sulfate | N,N-bidentate ligand | Catalysis in cross-coupling | |

| AgNO3 | Monodentate via N2 | Antimicrobial agents |

Key Research Findings

-

Synthetic Flexibility : The ester and thian groups enable diverse transformations, including hydrolysis, oxidation, and metal coordination .

-

Biological Relevance : Analogous triazole-carboxylates exhibit antifungal and antibacterial activity, suggesting potential for structure-activity studies .

-

Stability : The thian group enhances metabolic stability compared to non-sulfur analogs, as observed in pharmacokinetic studies of related compounds .

Scientific Research Applications

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thianyl group may enhance the compound’s binding affinity or selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives and thianyl-containing compounds. Similar compounds include:

1-Ethyl-1H-1,2,3-triazole-4-carboxylate: Lacks the thianyl group, which may reduce its binding affinity or selectivity.

Thian-4-yl-1H-1,2,3-triazole: Similar structure but different functional groups, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combined triazole and thianyl moieties, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole ring fused with a thianyl group. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts to yield the triazole structure. The thianyl group is introduced through subsequent substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole ring can modulate enzyme activity and receptor interactions, while the thianyl group may enhance binding affinity and selectivity. This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity: Research indicates that triazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar triazole structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties: The compound's structural features may confer antimicrobial activity. Triazoles are known for their efficacy against bacterial and fungal pathogens. Studies on related compounds have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects: Some derivatives of triazoles exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function. This suggests that this compound could have applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Antimicrobial | Inhibits growth of bacteria and fungi | , |

| Neuroprotective | Inhibits AChE activity | , |

Case Study: Anticancer Activity

A study evaluating the cytotoxicity of various triazole derivatives found that those similar to this compound exhibited significant antiproliferative effects against human leukemic T-cells. The mechanism involved morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that triazole compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. These findings support the potential use of this compound as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate?

The primary route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging a thian-4-yl-substituted azide or alkyne precursor. For example, copper sulfate and sodium ascorbate catalyze the reaction in a THF/water solvent system at 50°C, followed by purification via flash chromatography (CH₂Cl₂/MeOH gradient) . This method ensures regioselectivity for the 1,4-disubstituted triazole.

Basic: How is structural confirmation achieved post-synthesis?

Key techniques include:

- 1H/13C NMR : Assign peaks using chemical shifts (e.g., δ 8.56 ppm for triazole protons) and coupling constants .

- Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]+ at m/z 264) with FAB or HRMS .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., triazole-thianyl torsion angles) for stereochemical validation .

Advanced: How can reaction yields be optimized for CuAAC synthesis?

Use factorial design to test variables:

- Catalyst Loading : 0.2–0.5 equiv CuSO₄ to balance reactivity vs. side reactions .

- Solvent Ratio : THF/water (1:1) maximizes solubility while minimizing alkyne protonation .

- Temperature : 50–70°C accelerates kinetics but may degrade heat-sensitive intermediates .

Statistical analysis (e.g., ANOVA) identifies significant factors, improving yields from 41% to >70% .

Advanced: How to resolve contradictory spectroscopic data during characterization?

- NMR Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from triazole and thianyl groups .

- MS Fragmentation : Compare experimental m/z with simulated isotopic patterns to rule out impurities .

- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond distances (e.g., triazole C–N = 1.34 Å) .

Basic: What purification strategies are effective for triazole derivatives?

- Flash Chromatography : Use silica gel with CH₂Cl₂/MeOH (0–10% MeOH) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures exploit solubility differences, yielding high-purity crystals (MP: 122–150°C) .

Advanced: How does the thian-4-yl substituent influence electronic properties?

- Steric Effects : Thianyl’s chair conformation introduces axial-equatorial substituent strain, altering triazole reactivity .

- Electronic Effects : Sulfur’s electron-donating resonance stabilizes the triazole ring, verified via DFT-calculated NBO charges . Compare with phenyl analogs () to quantify substituent effects.

Advanced: Can computational models predict regioselectivity in triazole formation?

Yes. Density Functional Theory (DFT) calculates transition-state energies for 1,4- vs. 1,5-regioisomers. Thianyl’s electron donation lowers the activation barrier for 1,4-product formation by 3–5 kcal/mol . Molecular docking further predicts interactions in biological assays (e.g., enzyme inhibition) .

Basic: What safety protocols are critical during synthesis?

- Azide Handling : Use blast shields and avoid grinding sodium azide .

- Solvent Disposal : THF/peroxide formation requires inert atmosphere storage .

- Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods mitigate exposure to Cu catalysts .

Advanced: How to design a mechanistic study for triazole formation?

- Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps .

- In Situ IR Monitoring : Track alkyne consumption (C≡C stretch at 2100 cm⁻¹) to map reaction progress .

Advanced: What theoretical frameworks guide triazole derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.